3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride
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Overview
Description
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride is a chemical compound that features a benzylamino group attached to a trifluorobutanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride typically involves the reaction of benzylamine with a trifluorobutanol derivative. One common method is the reductive amination of benzaldehyde with trifluorobutanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutanol moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzylamino group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Trifluorobutanol: A compound with a trifluoromethyl group attached to a butanol backbone.
Benzyl alcohol: A compound with a benzyl group attached to a hydroxyl group.
Uniqueness
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride is unique due to the combination of its benzylamino and trifluorobutanol moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(10(16)11(12,13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,15-16H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNIMALZHJFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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